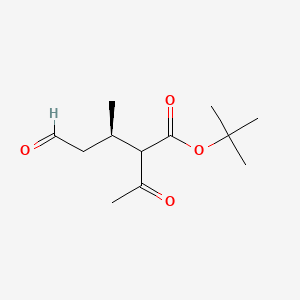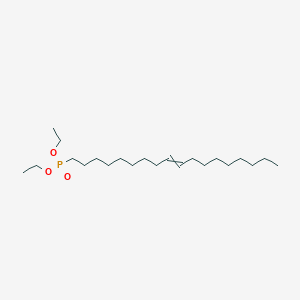![molecular formula C14H20O2 B14194557 2-[2-(Benzyloxy)ethylidene]pentan-1-ol CAS No. 833480-12-9](/img/structure/B14194557.png)
2-[2-(Benzyloxy)ethylidene]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)ethylidene]pentan-1-ol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to an ethylidene chain, which is further connected to a pentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethylidene]pentan-1-ol typically involves the reaction of pentane-1,5-diol with benzyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethylidene]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)ethylidene]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethylidene]pentan-1-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ethylidene chain and pentan-1-ol backbone contribute to the overall stability and solubility of the molecule .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentan-1-ol: Similar structure but with a different position of the benzyloxy group.
2-[2-(Benzyloxy)ethylidene]pentanal: An aldehyde derivative with a similar ethylidene chain.
Uniqueness
2-[2-(Benzyloxy)ethylidene]pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
833480-12-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethylidene)pentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-9,15H,2,6,10-12H2,1H3 |
InChI Key |
STFIDZBECGCNKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCOCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


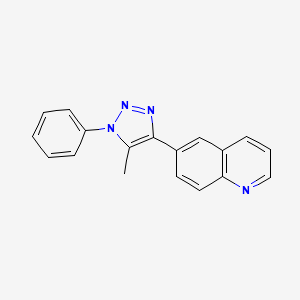
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
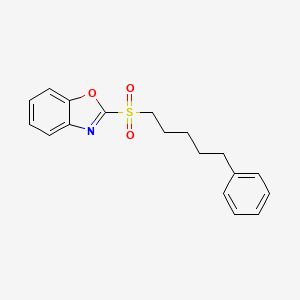
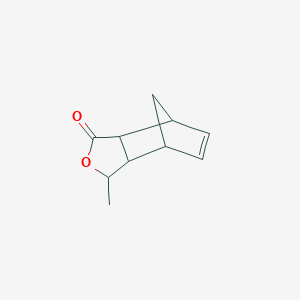
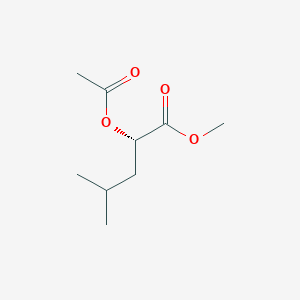
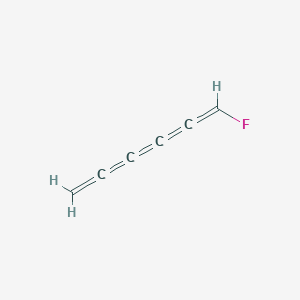
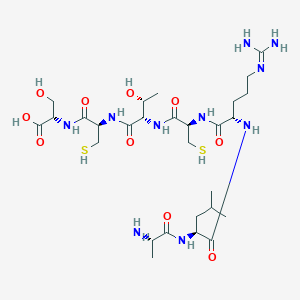
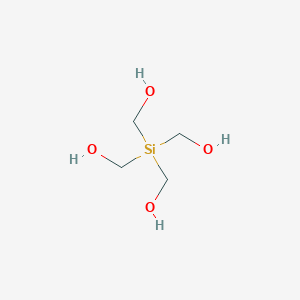
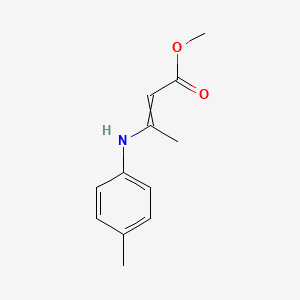
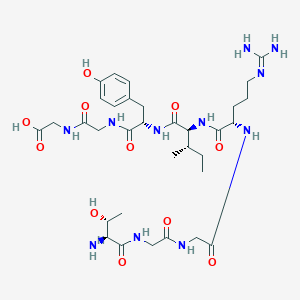
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
